REACTION_SMILES
|
[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[Cl:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[S:13]([Cl:14])([Cl:15])=[O:16]>>[Cl:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([C:6](=[O:7])[Cl:15])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(Cl)ccc1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(Cl)ccc1C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |